N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 2,2-dimethoxyethylamino substituent at the quinoxaline C3 position and a 1-methyl-1H-pyrazole-4-sulfonamide group at the C2 position. The dimethoxyethyl moiety may enhance solubility due to its polar ether groups, while the pyrazole sulfonamide group could contribute to hydrogen bonding and target binding interactions. However, specific biological data for this compound remain undisclosed in publicly available literature as of 2024.
Properties
IUPAC Name |
N-[3-(2,2-dimethoxyethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-22-10-11(8-18-22)27(23,24)21-16-15(17-9-14(25-2)26-3)19-12-6-4-5-7-13(12)20-16/h4-8,10,14H,9H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVULPRMXMXMPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety, a pyrazole ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 364.42 g/mol. The presence of the dimethoxyethyl group contributes to its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. The pyrazole scaffold is known for its ability to inhibit various kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Table 1: Antitumor Activity of Related Pyrazole Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Encorafenib | Skin Cancer | 0.5 | |
| Crizotinib | Lung Cancer | 0.8 | |
| N-(3-((2,2-dimethoxyethyl)amino)... | MCF-7 | TBD | This Study |
| 5-Methylpyrazole | MCF-7 | 1.6 |
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit Aurora kinases, which are critical for cell cycle regulation. This inhibition leads to apoptosis in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties, which can contribute to their overall therapeutic effects in cancer treatment by reducing the tumor microenvironment's inflammatory response .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, as evidenced by studies showing caspase-mediated apoptosis in lung cancer cell lines .
Case Studies
Several case studies have documented the efficacy of related pyrazole compounds in preclinical models:
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 cells, revealing that modifications to the pyrazole ring significantly enhanced antitumor activity .
- In Vivo Studies : Animal models treated with pyrazole-containing compounds showed reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for clinical application .
Safety and Toxicology
While the antitumor effects are promising, safety profiles must be assessed. Preliminary toxicity studies indicate that some pyrazole derivatives exhibit cytotoxicity against non-cancerous cells at lower concentrations than effective doses against cancer cells, necessitating further investigation into their therapeutic windows .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against two analogs from the literature:
Structural Comparison
Hypothesized Physicochemical and Pharmacological Properties
- The pyrazole sulfonamide may confer moderate acidity, favoring interactions with basic residues in enzymatic targets. Limitations: Limited metabolic stability due to ether linkages, which may undergo oxidative cleavage.
- Compound : The 5-chloro-2-hydroxyphenylamino substituent introduces electronegative and hydrogen-bonding groups, which could enhance target affinity (e.g., kinase inhibition). However, the chloro and hydroxyl groups may reduce solubility and increase metabolic susceptibility (e.g., glucuronidation). Shared pyrazole sulfonamide suggests similar binding modes to the target compound.
- This substitution may improve selectivity for ATP-binding pockets or nucleic acid targets.
Theoretical Structure-Activity Relationships (SAR)
- Quinoxaline Substituents: Polar groups (e.g., dimethoxyethyl) favor solubility but may reduce membrane permeability. Aryl groups with electron-withdrawing substituents (e.g., chloro, methoxy) enhance binding affinity but vary in metabolic stability .
- Sulfonamide Variations :
- Pyrazole sulfonamides (target and ) may exhibit different steric and electronic profiles compared to benzothiadiazole sulfonamides (), affecting target engagement and off-target effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the quinoxaline core is functionalized with a 2,2-dimethoxyethylamine group via nucleophilic substitution. The pyrazole-sulfonamide moiety is then introduced using a sulfonation reaction, followed by methylation at the pyrazole N1 position. Key intermediates include 3-aminoquinoxaline derivatives and 1-methylpyrazole-4-sulfonyl chloride. Purification steps often employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Confirm structural integrity via H/C NMR spectroscopy (e.g., quinoxaline aromatic protons at δ 8.2–8.5 ppm, dimethoxyethyl protons at δ 3.3–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] calculated for CHNOS: 423.14) .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound under varying solvent and catalyst conditions?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For example, use a central composite design to evaluate the impact of dimethylformamide (DMF) vs. tetrahydrofuran (THF) on coupling efficiency. Computational reaction path searches (e.g., density functional theory (DFT) for transition state analysis) can identify optimal conditions, reducing trial-and-error experimentation .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what experimental validation methods are required?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or VEGFR). Focus on sulfonamide interactions with the ATP-binding pocket. Validate predictions via in vitro kinase inhibition assays (IC determination) and cellular proliferation assays (e.g., MTT on cancer cell lines). Cross-validate with competitive binding assays using fluorescent probes .
Q. How should researchers resolve contradictions in biological assay data, such as varying IC values across cell lines?
- Methodological Answer : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7, and A549) to assess consistency. Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Analyze off-target effects via kinome-wide profiling (e.g., KINOMEscan) to identify confounding interactions. Statistical tools like ANOVA with post-hoc Tukey tests can quantify significance .
Q. What methodologies are effective in assessing the compound’s stability under physiological conditions (e.g., plasma or simulated gastric fluid)?
- Methodological Answer : Incubate the compound in human plasma (37°C, pH 7.4) or simulated gastric fluid (0.1 N HCl, pH 1.2) for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the sulfonamide or dimethoxyethyl groups. Stability data should inform pharmacokinetic studies, such as half-life (t) and bioavailability calculations .
Data Analysis and Interpretation
Q. How can researchers differentiate between artifacts and genuine biological activity in high-throughput screening (HTS) data for this compound?
- Methodological Answer : Apply counter-screening assays (e.g., redox cycling or aggregation tests) to rule out false positives. Use orthogonal assays (e.g., fluorescence polarization vs. luminescence) to confirm activity. Employ cheminformatics tools (e.g., PAINS filters) to flag problematic substructures like the quinoxaline core .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in cellular assays?
- Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity and compare efficacy (E) across cell lines. Bootstrap resampling can estimate confidence intervals for IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
